molecular formula C23H28ClN5O2S B2578702 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112439-51-6

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B2578702
CAS RN: 1112439-51-6
M. Wt: 474.02
InChI Key: MULJJWXLZSJCJZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with potential biological activity . Its International Chemical Identifier (InChI) is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, but specific reaction analysis data is not available in the retrieved data .


Physical And Chemical Properties Analysis

The compound has a melting point of 209–211 ℃ . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Trazodone and its derivatives, including the compound you’ve mentioned, are primarily known for their antidepressant effects. They function by modulating serotonin levels in the brain, which can help alleviate symptoms of depression and anxiety. Research has shown that these compounds can be effective in treating major depressive disorders, with a favorable side effect profile compared to other antidepressants .

Insomnia Treatment

Due to its sedative properties, Trazodone is often prescribed off-label for the treatment of insomnia. Studies suggest that Trazodone derivatives can also be beneficial in improving sleep quality, particularly in patients with depressive symptoms, by enhancing serotonin neurotransmission and subsequently normalizing sleep patterns .

Serotonin Receptor Modulation

The compound has been shown to interact with various serotonin receptors, which are crucial in regulating mood, cognition, and pain. This interaction is the basis for its antidepressant and anxiolytic properties. It’s also being studied for potential applications in treating other conditions related to serotonin dysregulation .

Antimicrobial Activity

Some derivatives of Trazodone have demonstrated antimicrobial activity. While the specific compound you’ve mentioned hasn’t been highlighted for this property, it’s plausible that it could be researched for potential antibacterial or antifungal applications, given the activity of related compounds .

Anticancer Potential

There is ongoing research into the anticancer properties of Trazodone derivatives. These compounds may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy. The exact mechanisms and efficacy are still under investigation .

Neuroprotective Effects

Trazodone and its derivatives are being explored for their neuroprotective effects. They may offer protection against neurodegenerative diseases by preventing cell death and promoting neuronal survival. This application is particularly promising in the context of diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

The safety and hazards associated with the compound are not available in the retrieved data .

properties

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(diethylamino)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULJJWXLZSJCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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